(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a quinazolinone derivative . Quinazolinones and their derivatives are important heterocycles in medicinal chemistry due to their wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
Quinazolinones can be synthesized through a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods . The (E)-configuration of the hydrazonoic group was confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of quinazolinones involve amination and annulation of amidines and benzamides . This process is mediated by copper and results in the synthesis of quinazolin-4(1H)-ones .Scientific Research Applications
Antitubercular Agents
Studies on substituted benzo[h]quinazolines and related compounds have shown significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Some derivatives demonstrated potent in vitro activity, highlighting their potential as leads for developing new antitubercular drugs (Maurya et al., 2013).
Radiopharmaceutical Applications
Radioiodination and biodistribution studies of certain quinazolinone derivatives in tumor-bearing mice suggest their potential as radiopharmaceuticals. These studies offer insights into developing potent agents for targeting tumor cells, indicating the broader applicability of quinazolinone frameworks in cancer diagnosis and therapy (Al-Salahi et al., 2018).
Anticancer Activity
Research on benzofuro[2,3-f]quinazolin-1(2H)-ones, as ellipticine analogs, has demonstrated significant inhibitory effects on breast cancer cell growth and progression. These findings underscore the potential of quinazolinone derivatives in cancer therapy, particularly for breast cancer (Rizza et al., 2016).
Antioxidant Studies
Quinazolin derivatives have been evaluated for their antioxidant properties, showing excellent scavenging capacity against free radicals. This suggests their potential utility in combating oxidative stress-related diseases (Al-azawi, 2016).
Anti-inflammatory Activity
Fluorine-substituted quinazolinamine derivatives have demonstrated potential anti-inflammatory effects, offering insights into the design of new anti-inflammatory agents. These studies highlight the versatility of quinazolinone scaffolds in addressing various inflammatory conditions (Sun et al., 2019).
Future Directions
Properties
IUPAC Name |
(3E)-3-[(4-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-23-15-8-6-13(7-9-15)12-14-10-11-21-17-5-3-2-4-16(17)19(22)20-18(14)21/h2-9,12H,10-11H2,1H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHQNVRBQDSNIM-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.